molecular formula C20H33ClFNOSi B6314302 p-Fluorohexahydro-sila-difenidol hydrochloride CAS No. 175615-76-6

p-Fluorohexahydro-sila-difenidol hydrochloride

Cat. No.: B6314302
CAS No.: 175615-76-6
M. Wt: 386.0 g/mol
InChI Key: JMTYYLMGSBSPPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

P-Fluorohexahydro-sila-difenidol hydrochloride is a useful research compound. Its molecular formula is C20H33ClFNOSi and its molecular weight is 386.0 g/mol. The purity is usually 95%.
The exact mass of the compound p-Fluorohexahydrosiladifenidol hydrochloride is 385.2003971 g/mol and the complexity rating of the compound is 363. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Role in Sleep Regulation

p-Fluorohexahydrosiladifenidol hydrochloride has been studied for its effects on sleep regulation. Research indicates that this compound, when injected intracerebroventricularly into rats, can reduce wakefulness and increase slow wave sleep, although it does not significantly modify desynchronized sleep latency and percentage. This suggests its potential role in modulating specific sleep phases and cortical desynchronization processes (Imeri et al., 1992).

Antimuscarinic Actions in Smooth Muscle

Studies have explored the antimuscarinic action of p-Fluorohexahydrosiladifenidol in smooth muscle tissues like the ileum and trachea. It exhibits higher potency in blocking contractions induced by muscarinic agonists in the ileum compared to the trachea. This suggests variable effects on different muscarinic receptors, indicating its potential for differential therapeutic applications (Ehlert et al., 2005).

Muscarinic Receptor Interaction

Research into the interaction of p-Fluorohexahydrosiladifenidol at muscarinic receptors in guinea-pig trachea has been conducted. The compound shows variability in its selectivity for muscarinic receptor subtypes, with significant differences in its efficacy between ileal and tracheal M3 receptors. This indicates its complex interaction with muscarinic receptors and potential for specific receptor targeting (Eglen et al., 1990).

Synthesis and Antimuscarinic Properties

The synthesis of p-Fluorohexahydrosiladifenidol and its derivatives has been an area of focus, revealing its potent and selective antimuscarinic properties. Functional pharmacological studies have shown its behavior as a competitive antagonist at various muscarinic receptors, offering insights into its potential therapeutic applications (Tacke et al., 1991).

Affinity Profiles at Muscarinic Receptor Subtypes

The compound's affinity profiles at different muscarinic receptor subtypes have been studied. These studies indicate significant differences in affinity across muscarinic receptor subtypes, suggesting its utility in research and potential therapeutic targeting of specific receptors (Lambrecht et al., 1989).

Properties

IUPAC Name

cyclohexyl-(4-fluorophenyl)-hydroxy-(3-piperidin-1-ylpropyl)silane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32FNOSi.ClH/c21-18-10-12-20(13-11-18)24(23,19-8-3-1-4-9-19)17-7-16-22-14-5-2-6-15-22;/h10-13,19,23H,1-9,14-17H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMTYYLMGSBSPPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)[Si](CCCN2CCCCC2)(C3=CC=C(C=C3)F)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H33ClFNOSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.